

Application Notes: Synthesis of Adipic Acid from Cyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexane

Cat. No.: B10858432

[Get Quote](#)

Introduction

Adipic acid (hexanedioic acid) is a crucial dicarboxylic acid with significant industrial applications, primarily as a monomer in the production of nylon-6,6, a widely used polyamide in fibers, engineering plastics, and other materials.^{[1][2]} It also finds use in the manufacturing of polyurethanes, plasticizers, lubricants, and as a food acidulant. The dominant industrial synthesis route for adipic acid begins with **cyclohexane**, a readily available petrochemical feedstock.^{[3][4]} This process is typically a two-step oxidation.^{[5][6]}

The conventional method involves the initial oxidation of **cyclohexane** to a mixture of cyclohexanone and cyclohexanol, commonly referred to as KA oil (Ketone-Alcohol oil).^{[1][3]} This intermediate mixture is then subjected to a second, more vigorous oxidation, traditionally using nitric acid, to yield adipic acid.^{[1][3][7]} While this method is well-established and cost-effective, it is associated with environmental concerns, particularly the emission of nitrous oxide (N_2O), a potent greenhouse gas, during the nitric acid oxidation step.^{[8][9]} Consequently, significant research efforts are directed towards developing "green" and more sustainable alternatives.^{[10][11][12]}

Conventional Synthesis Pathway: A Two-Step Oxidation Process

The industrial production of adipic acid from **cyclohexane** is predominantly a two-stage process.^[3]

- Step 1: **Cyclohexane** Oxidation to Cyclohexanol and Cyclohexanone (KA Oil) In the first stage, liquid-phase **cyclohexane** is oxidized with air in the presence of a catalyst.[3][5] This reaction produces an intermediate mixture of cyclohexanol and cyclohexanone, known as KA oil.[1] To ensure high selectivity (75-85%) for the desired KA oil and prevent over-oxidation to undesirable by-products, the conversion of **cyclohexane** is intentionally kept low, typically in the range of 3-8%. [13][14]
- Step 2: KA Oil Oxidation to Adipic Acid The KA oil produced in the first step is then separated from the unreacted **cyclohexane** and subjected to a second oxidation step. This is conventionally achieved using concentrated nitric acid (e.g., 40-80% by mass) with a copper and vanadium catalyst.[1][4] This reaction is highly exothermic and leads to the formation of adipic acid.[15] A significant drawback of this step is the production of nitrous oxide (N_2O).[8]

Chemical Synthesis Pathway Diagram

Step 1: Cyclohexane Oxidation

Cyclohexane

Air (O₂)
Catalyst (Co or Mn salts)
150-175°C, 115-175 psiKA Oil
(Cyclohexanol & Cyclohexanone)

Step 2: KA Oil Oxidation

KA Oil

Nitric Acid (HNO₃)
Catalyst (Cu/V)
65-85°C

Adipic Acid

By-products
(Glutaric, Succinic acids)
N₂O gas[Click to download full resolution via product page](#)

Caption: Overall two-step synthesis of adipic acid from **cyclohexane**.

Data Presentation: Reaction Parameters

The following tables summarize the quantitative data for the conventional two-step synthesis of adipic acid.

Table 1: Step 1 - Cyclohexane Oxidation to KA Oil

Parameter	Value	Catalyst/Condition	Source
Temperature	150 - 175 °C	Soluble cobalt naphthenate or octoate	[13]
Pressure	115 - 175 psi	Air oxidation	[13]
Catalyst Conc.	0.3 - 3 ppm (as cobalt)	Soluble cobalt salts	[13]
Cyclohexane Conv.	3 - 8%	To maintain high selectivity	[13]
KA Oil Selectivity	70 - 80%	Cobalt-catalyzed air oxidation	[13][14]
Reaction Time	Not specified	Continuous process typical	

Table 2: Step 2 - KA Oil Oxidation to Adipic Acid

Parameter	Value	Catalyst/Condition	Source
Temperature	65 - 85 °C	Nitric acid oxidation	[2][15]
Nitric Acid Conc.	40 - 80% (wt)	Copper (Cu) and Vanadium (V) catalysts	[4]
Catalyst Conc.	Cu ²⁺ : 0.1-1.0%, VO ²⁺ : 0.1-0.5%	Dissolved in nitric acid	[4]
Molar Ratio	KA Oil:Oxidizing Acid Solution = 1:15 - 1:17	Continuous flow microreactor	[4]
Reaction Time	~6 seconds	In a capillary microreactor system	[15]
Adipic Acid Yield	~90%	Under optimized microreactor conditions	[15]

Experimental Protocols

The following are representative protocols for the laboratory-scale synthesis of adipic acid from **cyclohexane** based on industrial principles.

Protocol 1: Oxidation of Cyclohexane to KA Oil

Objective: To synthesize a mixture of cyclohexanol and cyclohexanone (KA oil) via the catalytic air oxidation of **cyclohexane**.

Materials:

- **Cyclohexane** (20 g)
- Acetonitrile (solvent, 10 g)
- Encapsulated [N,N'-bis(salicylaldehyde)ethylenediamine]manganese(III)chloride (solid catalyst, 0.5 g)

- Tertiary butyl hydroperoxide (promoter, 0.3 g)
- High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature control.
- Air or pure oxygen source.

Procedure:

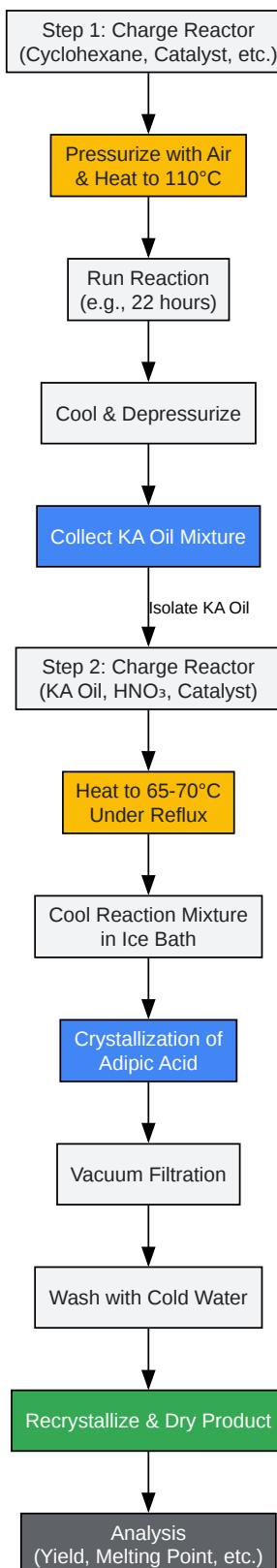
- Charge the high-pressure autoclave with 20 g of **cyclohexane**, 10 g of acetonitrile, 0.5 g of the encapsulated manganese catalyst, and 0.3 g of tertiary butyl hydroperoxide.[13]
- Seal the autoclave and purge with nitrogen gas before pressurizing with air to 600 psi.[13]
- Begin stirring the reaction mixture and heat the autoclave to a constant temperature of 110 °C.[13]
- Maintain these conditions for a specified reaction time (e.g., 22 hours for screening studies). [13]
- After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.
- Open the autoclave and collect the reaction mixture. The mixture will likely form two layers.
- Separate the layers and analyze each independently by gas chromatography (GC) to determine the conversion of **cyclohexane** and the yield of cyclohexanol and cyclohexanone. [13]

Protocol 2: Oxidation of Cyclohexanol to Adipic Acid

Objective: To synthesize adipic acid from cyclohexanol (a component of KA oil) using nitric acid oxidation.

Materials:

- Cyclohexanol (10 g)


- Concentrated Nitric Acid (HNO_3 , ~50%, 60 mL)
- Ammonium metavanadate (catalyst, 0.2 g)
- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle or water bath
- Ice-water bath
- Buchner funnel and vacuum filtration apparatus

Procedure:

- Place 10 g of cyclohexanol into a 250 mL round-bottom flask.
- In a fume hood, carefully add 60 mL of ~50% nitric acid and 0.2 g of ammonium metavanadate to the flask.[\[2\]](#)
- Fit the flask with a reflux condenser and gently heat the mixture in a water bath to initiate the reaction. The reaction is exothermic, and the temperature should be maintained between 65-70 °C.[\[2\]](#)
- Once the initial vigorous evolution of brown nitrogen oxide fumes subsides, continue heating the mixture under reflux for approximately 30 minutes to complete the oxidation.
- After the reflux period, cool the reaction mixture in an ice-water bath. Adipic acid will crystallize out of the solution.
- Collect the crystalline adipic acid by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold water to remove residual nitric acid.
- Recrystallize the crude product from a minimum amount of hot water to purify it.
- Dry the purified crystals and determine the yield and melting point.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and analysis of adipic acid in a research setting.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for adipic acid synthesis and purification.

Alternative "Green" Synthesis Routes

Concerns over the environmental impact of the nitric acid process have spurred research into cleaner synthesis methods.^[8] Key areas of development include:

- Hydrogen Peroxide (H₂O₂): Using H₂O₂ as the oxidant is a promising alternative as the only byproduct is water.^{[12][16]} This approach often uses catalysts like sodium tungstate (Na₂WO₄) and may employ phase-transfer catalysts to facilitate the reaction between the aqueous H₂O₂ and the organic substrate.^{[12][17]}
- Direct Oxidation with Molecular Oxygen: Research is also exploring the direct, one-pot oxidation of **cyclohexane** to adipic acid using molecular oxygen or air, which would eliminate the hazardous nitric acid step entirely.^[13] However, achieving high selectivity and yield with this method remains a significant challenge.^{[5][13]} These processes often involve novel catalysts, such as N-hydroxyphthalimide (NHPI) in combination with transition metals.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. study.com [study.com]
- 2. Oxidation of cyclohexanol or preparation of adipic acid | DOC [slideshare.net]
- 3. cdn.intratec.us [cdn.intratec.us]
- 4. CN104478701A - Method for synthesizing adipic acid by oxidizing alcohol ketone (KA) oil with nitric acid in continuous flow microchannel reactor - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. US6392093B1 - Process for the oxidation of cyclohexane to adipic acid - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Synthesis of adipic acid through oxidation of K/A oil and its kinetic study in a microreactor system | Semantic Scholar [semanticscholar.org]
- 16. A green method of adipic acid synthesis: organic solvent- and halide-free oxidation of cycloalkanones with 30% hydrogen peroxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. studylib.net [studylib.net]
- To cite this document: BenchChem. [Application Notes: Synthesis of Adipic Acid from Cyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10858432#use-of-cyclohexane-in-the-synthesis-of-adipic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com